molecular formula C15H18Cl2N2O2 B5265593 N-(3,4-dichlorophenyl)-4-oxo-4-(1-piperidinyl)butanamide

N-(3,4-dichlorophenyl)-4-oxo-4-(1-piperidinyl)butanamide

Cat. No.: B5265593
M. Wt: 329.2 g/mol
InChI Key: RXTFZGZTVBDRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-oxo-4-(1-piperidinyl)butanamide, commonly referred to as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling. This leads to a decrease in the activity of the receptor and a reduction in the physiological effects mediated by the receptor.
Biochemical and Physiological Effects
DPCPX has been shown to have a range of biochemical and physiological effects. In animal studies, DPCPX has been found to decrease the duration of sleep and increase wakefulness. It has also been shown to reduce pain sensitivity and to have potential applications in the treatment of chronic pain. Additionally, DPCPX has been investigated as a potential treatment for cardiovascular disease and has been shown to improve cardiac function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes without affecting other receptors. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more difficult to achieve a complete blockade of the receptor in some experiments.

Future Directions

There are several future directions for research on DPCPX. One area of interest is the potential therapeutic applications of this compound in various medical conditions, including sleep disorders, pain management, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of DPCPX and to identify potential targets for drug development. Finally, the development of more potent and selective adenosine A1 receptor antagonists could improve the utility of DPCPX in lab experiments and potential clinical applications.
Conclusion
In conclusion, DPCPX is a selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various medical conditions. The synthesis method of DPCPX involves a multi-step process, and the compound has been used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes. DPCPX acts as a competitive antagonist of the adenosine A1 receptor, blocking downstream signaling and reducing the physiological effects mediated by the receptor. While there are some limitations to using DPCPX in lab experiments, this compound has significant potential for future research and drug development.

Synthesis Methods

The synthesis of DPCPX involves a multi-step process that starts with the reaction of 3,4-dichlorobenzoyl chloride with piperidine to form 3,4-dichlorophenylpiperidin-4-one. This intermediate is then reacted with 4-aminobutanoyl chloride to yield DPCPX. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DPCPX has been extensively used in scientific research to study the adenosine A1 receptor. This receptor is widely distributed in the brain and plays a critical role in regulating various physiological processes, including sleep, pain perception, and cardiovascular function. DPCPX has been used to investigate the role of adenosine A1 receptors in these processes and to identify potential therapeutic targets for various medical conditions.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-oxo-4-piperidin-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c16-12-5-4-11(10-13(12)17)18-14(20)6-7-15(21)19-8-2-1-3-9-19/h4-5,10H,1-3,6-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTFZGZTVBDRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.